molecular formula C10H9N3OS B3134312 4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 400079-07-4

4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No.: B3134312
CAS No.: 400079-07-4
M. Wt: 219.27 g/mol
InChI Key: PVLBMWTVKLDRDI-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the reaction of pyridine derivatives with thiazole precursors. One common method involves the reaction of (pyridin-2-yl)thiourea with 3-chloropentane-2,4-dione in the presence of anhydrous sodium acetate under reflux conditions in glacial acetic acid . The product is then purified through recrystallization from acetic acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It has been shown to induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell proliferation . The compound’s ability to bind to DNA and interfere with its replication is also a significant aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
  • 4-Methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide
  • 2-Thio-containing pyrimidines

Uniqueness

4-Methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, this compound exhibits higher selectivity and potency against certain cancer cell lines .

Properties

IUPAC Name

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-6-8(9(11)14)15-10(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLBMWTVKLDRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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